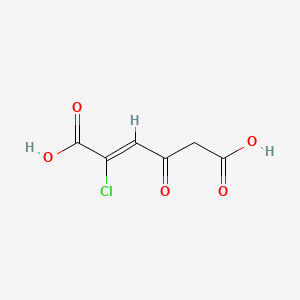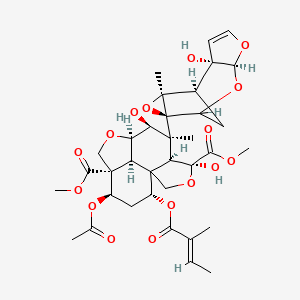
Heterocodeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocodeine is a morphinane alkaloid.
Aplicaciones Científicas De Investigación
DNA Barcode Commons and Heterogeneity
Research in the field of DNA barcoding has been influenced by the concept of heterogeneity. The DNA barcode commons utilizes standardized gene regions for species identification. This approach faces challenges due to cultural and wealth heterogeneity among researchers, impacting the construction and governance of knowledge commons (Geary, Reay, & Bubela, 2019).
In Vivo DNA Sequence Diversity for Cellular Barcoding
A novel method was developed for tagging individual cells in vivo with a genetic “barcode” recoverable by DNA sequencing. This technique, demonstrated in bacterial cells, is vital for tracking interactions within networks and understanding heterogeneity in biological samples (Peikon, Gizatullina, & Zador, 2014).
High-Throughput Single-Cell DNA Sequencing
Microfluidic approaches have been developed for barcoding amplified genomic DNA from individual cancer cells, allowing the sequencing and genetic profiling of thousands of cells. This method, applied to acute myeloid leukemia, enhances understanding of tumor heterogeneity and clonal evolution (Pellegrino et al., 2018).
TempNet for Heterochronous DNA Data
TempNet, a method for displaying statistical parsimony networks, is used to understand evolutionary processes through heterochronous DNA data. This approach addresses challenges in summarizing genetic data, especially when identical haplotypes appear at different time points (Prost & Anderson, 2011).
ENCODE Data in Genomic Research
The ENCODE (Encyclopedia of DNA Elements) project, which catalogs functional elements in the human genome, highlights the significance of heterogeneity in genomic research. This project integrates diverse data sets to understand gene regulation and genetic variation linked to human disease (Rosenbloom et al., 2012).
Propiedades
Número CAS |
639-47-4 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1 |
Clave InChI |
FNAHUZTWOVOCTL-XSSYPUMDSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC |
Otros números CAS |
639-47-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)


![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)







